1,5-Dibromoanthracene

Übersicht

Beschreibung

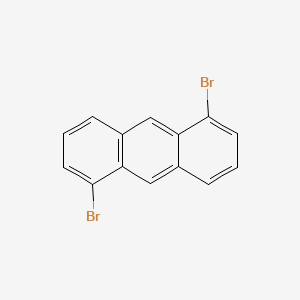

1,5-Dibromoanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms attached to the 1 and 5 positions of the anthracene ring system. The molecular formula of this compound is C₁₄H₈Br₂, and it has a molecular weight of 336.03 g/mol . This compound is known for its unique photophysical properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dibromoanthracene can be synthesized through the bromination of anthracene. One common method involves the use of bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, is also common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dibromoanthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: This compound can be oxidized to form anthraquinone derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of dihydroanthracene derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted anthracene derivatives, while oxidation reactions typically produce anthraquinone derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,5-Dibromoanthracene (C₁₄H₈Br₂) features a planar structure with two bromine atoms located at the 1 and 5 positions of the anthracene framework. This specific substitution pattern influences its electronic properties, making it a valuable building block for further chemical modifications. The compound has a molecular weight of 336.03 g/mol and a melting point of 209 °C, which are crucial for its handling in laboratory settings .

Scientific Research Applications

-

Organic Light Emitting Diodes (OLEDs) :

- Role : this compound serves as a precursor for synthesizing blue-emitting materials used in OLEDs.

- Significance : Its ability to emit light efficiently makes it suitable for applications in display technologies.

-

Fluorescent Probes :

- Application : The compound is utilized in developing fluorescent probes for biological imaging due to its photophysical properties.

- Impact : These probes can enhance the visualization of cellular processes in research settings.

-

Photon Upconversion :

- Mechanism : It is involved in triplet–triplet annihilation photon upconversion systems, which convert low-energy photons into higher-energy photons.

- Utility : This property is beneficial in solar energy applications where enhancing photon energy can improve efficiency.

-

Material Science :

- Use : As a semiconductor material, this compound is employed in the synthesis of organic semiconductors and advanced materials.

- Advantage : Its electronic properties facilitate the development of high-performance materials for various applications.

Chemical Reactions and Synthesis

This compound undergoes several types of chemical reactions that expand its utility in synthetic chemistry:

- Substitution Reactions : The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

- Oxidation Reactions : It can be oxidized to form anthraquinone derivatives.

- Reduction Reactions : Reduction leads to dihydroanthracene derivatives.

These reactions allow chemists to create a variety of substituted anthracene derivatives with tailored properties for specific applications .

Case Study 1: Synthesis of Elongated Polycyclic Aromatics

In one study, researchers utilized this compound as a starting material to synthesize elongated polycyclic arenes with specific carboxylic acid substitution patterns. The resulting molecules demonstrated unique optical properties essential for optoelectronic applications. The synthesis involved reacting the compound with butyllithium and diethyloxalate, followed by saponification .

Case Study 2: Interaction with Enzymes

Research has shown that this compound interacts with cytochrome P450 enzymes, impacting their catalytic activity and substrate specificity. This interaction highlights the compound's potential role in biochemical studies related to drug metabolism and enzyme kinetics.

Wirkmechanismus

The mechanism of action of 1,5-Dibromoanthracene is primarily related to its ability to participate in photophysical processes. When exposed to light, this compound can undergo electronic transitions, leading to the emission of light at different wavelengths. This property is exploited in applications such as OLEDs and fluorescent probes . The molecular targets and pathways involved in these processes include the interaction of this compound with other molecules and the transfer of energy between different electronic states .

Vergleich Mit ähnlichen Verbindungen

1,5-Dibromoanthracene can be compared with other dibromoanthracene isomers, such as:

- 1,2-Dibromoanthracene

- 1,3-Dibromoanthracene

- 1,4-Dibromoanthracene

- 1,6-Dibromoanthracene

- 1,8-Dibromoanthracene

- 1,9-Dibromoanthracene

- 1,10-Dibromoanthracene

- 2,3-Dibromoanthracene

- 2,6-Dibromoanthracene

- 2,7-Dibromoanthracene

- 3,9-Dibromoanthracene

- 9,10-Dibromoanthracene

Each of these isomers has unique properties and applications, depending on the position of the bromine atoms on the anthracene ring. For example, 9,10-Dibromoanthracene is commonly used in the synthesis of organic semiconductors and has different photophysical properties compared to this compound .

Biologische Aktivität

1,5-Dibromoanthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound is characterized by two bromine atoms positioned at the 1 and 5 carbon sites of the anthracene structure, which influences its reactivity and interactions with biological systems.

This compound has the molecular formula and a molecular weight of approximately 336.02 g/mol. The presence of bromine atoms enhances its electrophilic character, making it a useful precursor in various chemical reactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound can induce apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases, which are crucial for programmed cell death.

- Cell Line Studies : In vitro experiments showed that this compound significantly inhibited the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were reported to be within the low micromolar range, indicating potent activity against these cancer types .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Minimum Inhibitory Concentration (MIC) : The MIC values for several bacterial strains ranged from 10 to 50 µg/mL, highlighting its potential as a lead compound in developing new antimicrobial agents .

Antioxidant Activity

The compound's antioxidant properties have been explored in relation to lipid peroxidation. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

- Lipid Peroxidation Studies : Experimental data suggest that this compound can reduce lipid peroxidation levels in cellular models exposed to oxidative stress, indicating its potential protective role against oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound promotes ROS production, which can lead to oxidative stress and subsequent cellular damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest in the G2/M phase, thereby inhibiting cancer cell growth.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other dibromo derivatives:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2,3-Dibromoanthracene | Bromines at positions 2 and 3 | Potential use in organic electronics |

| 9,10-Dibromoanthracene | Bromines at positions 9 and 10 | Antimicrobial properties |

| 1,4-Dibromoanthracene | Bromines at positions 1 and 4 | Limited biological activity |

| This compound | Bromines at positions 1 and 5 | Strong anticancer and antimicrobial activity |

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Case Study on Cancer Cell Lines : A detailed investigation into its effects on MCF-7 cells revealed that treatment with this compound led to a significant increase in apoptosis markers compared to untreated controls.

- Antimicrobial Efficacy Study : A comparative study on various dibromo derivatives showed that this compound had superior antibacterial activity against Staphylococcus aureus compared to other derivatives tested.

Eigenschaften

IUPAC Name |

1,5-dibromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYVOCPPKNNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=CC=C3Br)C=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565495 | |

| Record name | 1,5-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3278-82-8 | |

| Record name | 1,5-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,5-Dibromoanthracene a useful starting material in organic synthesis?

A1: this compound is a valuable building block for creating complex polycyclic aromatic hydrocarbons (PAHs). Its structure, with bromine atoms at the 1 and 5 positions, allows for selective modification and the introduction of various functional groups. [, ] For example, it can be reacted with butyllithium to generate a dilithio derivative, which then reacts with electrophiles to yield diversely substituted anthracene derivatives.

Q2: Can you give an example of how this compound is used to synthesize complex molecules with interesting properties?

A2: Certainly! In one study [], researchers used this compound to synthesize elongated polycyclic arenes with specific carboxylic acid substitution patterns. These resulting molecules exhibited interesting optical properties, particularly their absorption and emission spectra, which are crucial for applications in optoelectronics and materials science. They achieved this by first reacting this compound with butyllithium and diethyloxalate, followed by saponification to yield anthrylene-1,5-diglyoxylic acid. This bifunctional molecule was then used in a double condensation reaction with either 2-bromophenylacetic acid or 1-naphthylglyoxylic acid, followed by cyclization, to produce two different isomeric diimides. The striking difference in the colors of these isomers (bright orange vs. red) highlighted the impact of substituent position on the electronic properties of the final molecules.

Q3: Are there other ways to utilize the reactivity of this compound in synthesis?

A3: Yes, this compound can undergo enantioselective alkynylation reactions. [] This method allows for the controlled introduction of chiral alkyne groups, opening up possibilities for the synthesis of chiral triptycene derivatives, which are important in fields like asymmetric catalysis and materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.